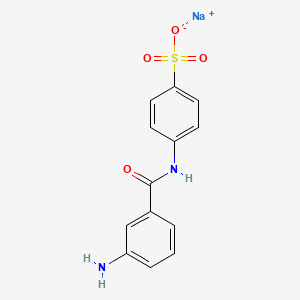
Sodium N-(3-aminobenzoyl)sulphanilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-氨基苯甲酰基)磺胺酸钠是一种化学化合物,分子式为C₁₃H₁₁N₂NaO₄S,分子量为314.292 g/mol 。它以其独特的结构而闻名,该结构包含氨基和磺胺基,使其成为各种化学反应和应用中的多功能化合物。
准备方法
合成路线和反应条件
N-(3-氨基苯甲酰基)磺胺酸钠的合成通常涉及在合适的碱(如氢氧化钠)存在下,3-氨基苯甲酸与磺胺酸反应。 反应在受控的温度和pH条件下进行,以确保形成所需产物 。
工业生产方法
在工业环境中,N-(3-氨基苯甲酰基)磺胺酸钠的生产可能涉及大规模间歇反应,并采用优化反应条件来最大限度地提高产量和纯度。 使用自动化反应器和连续监控系统有助于保持一致的质量和效率 。
化学反应分析
反应类型
N-(3-氨基苯甲酰基)磺胺酸钠会经历各种类型的化学反应,包括:
氧化: 氨基可以被氧化形成相应的硝基化合物。
还原: 该化合物可以被还原形成胺。
取代: 磺胺基可以发生亲核取代反应.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 通常使用氢氧根离子或胺类等亲核试剂.
形成的主要产物
氧化: 硝基衍生物。
还原: 胺。
取代: 各种取代的磺胺酸盐.
科学研究应用
N-(3-氨基苯甲酰基)磺胺酸钠在科学研究中具有广泛的应用范围:
化学: 用作有机合成和分析化学中的试剂。
生物学: 用于生物化学分析,并用作分子生物学中的探针。
医药: 正在研究其潜在的治疗特性和作为药物中间体。
工业: 用于生产染料、颜料和其他工业化学品.
作用机制
N-(3-氨基苯甲酰基)磺胺酸钠的作用机制涉及它与特定分子靶标和途径的相互作用。氨基可以与各种生物分子形成氢键,而磺胺基可以参与离子相互作用。这些相互作用可以调节酶和受体的活性,从而导致各种生物学效应。
相似化合物的比较
类似化合物
- N-(4-氨基苯甲酰基)磺胺酸钠
- N-(2-氨基苯甲酰基)磺胺酸钠
- N-(3-氨基苯甲酰基)苯磺酸钠
独特性
N-(3-氨基苯甲酰基)磺胺酸钠的独特性在于其在苯甲酰环上的特定取代模式,与类似物相比,它赋予了独特的化学和生物学特性。 这种独特性使其成为各种研究和工业应用中的一种有价值的化合物 。
生物活性
Sodium N-(3-aminobenzoyl)sulphanilate is a sulphonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and case studies.
The synthesis of this compound typically involves the reaction between 3-aminobenzoic acid and sulphanilic acid in an alkaline medium, often using sodium hydroxide. The reaction conditions are carefully controlled to optimize yield and purity. In industrial applications, large-scale batch processes are employed to ensure consistent quality.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group in the compound can form hydrogen bonds with biomolecules, while the sulphanilate group participates in ionic interactions. These interactions can modulate enzyme activity and receptor functions, leading to significant biological effects.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. For instance, it has been evaluated for antibacterial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (MIC μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
MIC: Minimum Inhibitory Concentration
Case Studies
- Antibacterial Screening : A study focused on a series of sulphanilamide derivatives, including this compound, revealed that these compounds exhibited varying degrees of antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a positive correlation between lipophilicity and biological activity .
- Fungal Inhibition : Another investigation assessed the antifungal potential of this compound against various Candida species. The compound displayed moderate antifungal activity, suggesting its potential use in treating fungal infections .
Applications in Research and Industry
This compound is utilized in various scientific fields:
- Biochemical Assays : It serves as a probe in molecular biology for studying enzyme kinetics and interactions.
- Drug Development : Its antimicrobial properties make it a candidate for further development into therapeutic agents.
- Industrial Uses : The compound is also employed in the production of dyes and pigments due to its chemical stability.
属性
CAS 编号 |
84029-49-2 |
|---|---|
分子式 |
C13H11N2NaO4S |
分子量 |
314.29 g/mol |
IUPAC 名称 |
sodium;4-[(3-aminobenzoyl)amino]benzenesulfonate |
InChI |
InChI=1S/C13H12N2O4S.Na/c14-10-3-1-2-9(8-10)13(16)15-11-4-6-12(7-5-11)20(17,18)19;/h1-8H,14H2,(H,15,16)(H,17,18,19);/q;+1/p-1 |
InChI 键 |
UTCOEJNQMPBYKD-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















